(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol
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Description
“(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol” is a chiral compound . It is also known as (+)-N-Methylephedrine . The compound has a molecular weight of 179.26 .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, a series of milnacipran analogs, which are similar to the compound , were synthesized and studied as monoamine transporter inhibitors . An enantioselective six-step synthesis of (1S,2R)-ephenamine starting from readily available chiral amino acid was also reported .Molecular Structure Analysis
The molecular structure of “(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol” can be represented by the SMILES stringCC@Hc1ccccc1)N(C)C
. This indicates that the compound contains a cyclopentane ring with a phenyl group and a methylamino group attached to it. Physical And Chemical Properties Analysis
The compound is a solid with an optical activity of [α]20/D +29°, c = 5 in methanol . It has a melting point of 87-90 °C (lit.) . The compound is stable under ordinary conditions .Scientific Research Applications
Optical Tweezers and Energy Transfer
Background:: Optical tweezers are powerful tools used to manipulate microscopic particles using focused laser beams. Researchers have recently explored novel applications of optical tweezers, including energy transfer studies.
Application:: A research team from Osaka Metropolitan University demonstrated an innovative non-contact approach using optical tweezers to control Förster resonance energy transfer (FRET) between fluorescent molecules. By varying the intensity of a laser beam, they accelerated energy transfer within isolated polymer droplets. The change in color due to dye mixing served as a visible indicator of energy transfer. This technique could find applications in microchemistry, quantum dots, and photochemistry .
Monoamine Transporter Inhibition
Background:: Monoamine transporters (such as norepinephrine transporter, NET, and serotonin transporter, SERT) play essential roles in neurotransmitter reuptake. Inhibitors of these transporters have therapeutic potential.
Application::EN300-7542934: and its analogs could be investigated as potent monoamine transporter inhibitors. Preliminary studies suggest that some analogs exhibit significant inhibitory activity against NET and SERT. These compounds might find applications in treating mood disorders, pain management, or other neurological conditions .
Natural Product Synthesis
Background:: Complex natural products, such as alkaloids, often have intricate structures and diverse biological activities. Their total synthesis remains a challenging area of research.
Application:: Researchers have successfully synthesized several complex alkaloids using EN300-7542934 as a key building block. These include isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone. These synthetic efforts contribute to our understanding of alkaloid biosynthesis and provide valuable insights for drug discovery .
properties
IUPAC Name |
(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-11-8-5-9-12(11,14)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKOSLDGGJIJRL-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@@]1(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol |
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